1-{[benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione
Description
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a methylimidazolidine-2,4-dione core
Properties
CAS No. |
2648940-34-3 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione typically involves the reaction of benzylamine with methyl isocyanate, followed by cyclization with glyoxal. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1-{[Benzyl(methyl)amino]methyl}-2,4-dioxoimidazolidine: Similar structure but with different substituents.
1-{[Phenyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione: Contains a phenyl group instead of a benzyl group.
1-{[Benzyl(ethyl)amino]methyl}-3-methylimidazolidine-2,4-dione: Contains an ethyl group instead of a methyl group.
Uniqueness: 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
